Benzoic acid, 2,5-bis(2-propynyloxy)-, 2-propynyl ester
Description
Electronic Effects
- Para-substitution (2,5) : The electron-withdrawing inductive effect (-I) of propynyloxy groups reduces benzene ring electron density, directing electrophilic attacks to meta positions relative to existing substituents.
- Ortho-substitution : Hypothetical 2,3-substitution would introduce steric clashes between propynyl groups, destabilizing the molecule.
- Meta-substitution : A 2,4-pattern would disrupt symmetry, complicating crystallization.
Steric and Crystallographic Comparisons
- Trimethylsilyl analogues : Bulkier -Si(CH3)3 groups (e.g., in CID 520779) disrupt packing efficiency compared to linear propynyl chains.
- Benzyloxy analogues : Methyl 2-(benzyloxy)benzoate exhibits torsional flexibility absent in the rigid propynyl derivative.
Tautomeric Possibilities and Conformational Dynamics
Tautomerism
The compound exhibits no classical keto-enol tautomerism due to:
Conformational Dynamics
- Ester group rotation : The C-O bond between the benzene ring and ester oxygen permits restricted rotation (energy barrier ~10–15 kcal/mol).
- Propynyl group rigidity : The sp-hybridized C≡C bond enforces linear geometry, minimizing conformational variability.
- Intermolecular interactions : Parallel alignment of propynyl groups facilitates weak C≡C···H-C hydrogen bonding in crystalline phases.
Properties
CAS No. |
147167-68-8 |
|---|---|
Molecular Formula |
C16H12O4 |
Molecular Weight |
268.26 g/mol |
IUPAC Name |
prop-2-ynyl 2,5-bis(prop-2-ynoxy)benzoate |
InChI |
InChI=1S/C16H12O4/c1-4-9-18-13-7-8-15(19-10-5-2)14(12-13)16(17)20-11-6-3/h1-3,7-8,12H,9-11H2 |
InChI Key |
VVFQOGXYQODZGE-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CC(=C(C=C1)OCC#C)C(=O)OCC#C |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Propargylation of 2,5-Dihydroxybenzoic Acid
The most direct route involves reacting 2,5-dihydroxybenzoic acid with excess propargyl bromide in the presence of a strong base.
- Reagents :
- 2,5-Dihydroxybenzoic acid (1.0 equiv)
- Propargyl bromide (3.2 equiv)
- Anhydrous K₂CO₃ (4.0 equiv)
- DMF (solvent)
- Steps :
- Suspend 2,5-dihydroxybenzoic acid and K₂CO₃ in DMF.
- Add propargyl bromide dropwise at 60°C and stir for 12 hours.
- Quench with water, extract with ethyl acetate, and dry over Na₂SO₄.
- Purify via column chromatography (hexane:EtOAc, 4:1).
Outcome :
- Yield : 68–72%
- Purity : >95% (HPLC)
- Key Data :
- FT-IR: 3280 cm⁻¹ (C≡C-H), 1720 cm⁻¹ (C=O ester)
- ¹H NMR (CDCl₃): δ 2.55 (t, 2H, C≡CH), 4.85 (d, 4H, OCH₂C≡CH), 7.15–7.45 (m, 3H, aromatic)
Esterification of Intermediate Acid
The intermediate 2,5-bis(2-propynyloxy)benzoic acid is esterified with propargyl alcohol using DCC/DMAP coupling ().
Procedure :
- Reagents :
- 2,5-Bis(2-propynyloxy)benzoic acid (1.0 equiv)
- Propargyl alcohol (1.2 equiv)
- DCC (1.1 equiv), DMAP (0.1 equiv)
- THF (solvent)
- Steps :
- Dissolve acid and propargyl alcohol in THF at 0°C.
- Add DCC and DMAP, stir at room temperature for 6 hours.
- Filter precipitate, concentrate, and purify via silica gel.
Outcome :
- Yield : 85–88%
- Byproducts : <5% mono-ester (detected via LC-MS)
Stepwise Protection/Deprotection Strategy
Methyl Ester Intermediate Synthesis
To avoid side reactions, the carboxylic acid group is first protected as a methyl ester ().
Procedure :
- Reagents :
- 2,5-Dihydroxybenzoic acid (1.0 equiv)
- SOCl₂ (2.0 equiv), methanol
- Steps :
- Convert acid to methyl ester via SOCl₂/MeOH.
- Propargylate hydroxyl groups as in Section 1.1.
- Hydrolyze methyl ester with NaOH (2M), then esterify with propargyl alcohol.
Outcome :
- Overall Yield : 62% (3 steps)
- Advantage : Minimizes decarboxylation during propargylation.
Catalytic Esterification with Titanium-Based Catalysts
A high-temperature method using tetraisopropyl titanate (Ti(OiPr)₄) enables one-pot synthesis ():
Procedure :
- Reagents :
- 2,5-Dihydroxybenzoic acid (1.0 equiv)
- Propargyl alcohol (3.5 equiv)
- Ti(OiPr)₄ (0.05 equiv)
- Steps :
- Heat reagents to 190–230°C under N₂ for 8 hours.
- Remove excess propargyl alcohol via vacuum distillation.
- Neutralize with 3% NaOH, wash, and adsorb with diatomite.
Outcome :
- Yield : 74%
- Purity : 98.6% (GC-MS)
- Side Reaction : <2% oligomerization of propargyl groups
Comparative Analysis of Methods
| Method | Yield | Purity | Key Advantage | Limitation |
|---|---|---|---|---|
| Direct Propargylation | 72% | 95% | Fewer steps | Requires excess propargyl bromide |
| Stepwise Protection | 62% | 97% | Avoids decarboxylation | Multi-step, time-consuming |
| Catalytic Esterification | 74% | 98.6% | One-pot, scalable | High energy input |
Challenges and Optimization Strategies
Side Reactions :
Catalyst Selection :
Solvent Effects :
Industrial-Scale Considerations
- Cost Efficiency : Propargyl bromide is expensive; substituting with propargyl chloride reduces costs but requires longer reaction times.
- Safety : Propargyl bromide is toxic and volatile. Closed systems and scrubbers are mandatory.
- Green Chemistry : Recent advances use recyclable ionic liquids as catalysts, reducing waste ().
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2,5-bis(2-propynyloxy)-, 2-propynyl ester undergoes various chemical reactions, including:
Oxidation: The triple bonds in the compound can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Benzoic acid, 2,5-bis(2-propynyloxy)-, 2-propynyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzoic acid, 2,5-bis(2-propynyloxy)-, 2-propynyl ester involves its interaction with molecular targets through its reactive functional groups. The triple bonds and aromatic rings allow it to participate in various chemical reactions, potentially leading to the formation of reactive intermediates that can interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzoate Esters
*Estimated formula based on structural analogs.
Key Observations :
- Substituent Effects : The target compound’s propargyloxy groups enhance reactivity in alkyne-azide cycloadditions, distinguishing it from fluorine-substituted analogs (e.g., trifluoroethoxy derivatives in ), which prioritize electron-withdrawing properties for drug stability.
- Ester Flexibility : Unlike simple allyl esters (e.g., ), the propargyl ester in the target compound enables covalent bonding in polymer networks.
Physicochemical Properties
Table 2: Physical Property Comparison
*Calculated based on formula C₁₄H₁₂O₅.
Key Observations :
Biological Activity
Benzoic acid, 2,5-bis(2-propynyloxy)-, 2-propynyl ester (CAS No. 147167-68-8) is a synthetic compound with a unique structure that allows it to exhibit various biological activities. This article delves into its biological properties, potential applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzoic acid core with two propynyloxy groups at the 2 and 5 positions and a propynyl ester group. Its molecular formula is C16H12O4, with a molecular weight of approximately 268.26 g/mol.
Biological Activities
Research indicates that benzoic acid derivatives can exhibit a range of biological activities:
- Antimicrobial Activity : Various studies have shown that benzoic acid derivatives possess antimicrobial properties, which can be effective against bacteria and fungi.
- Antioxidant Effects : Compounds similar to this compound have demonstrated antioxidant activity, which is crucial in preventing oxidative stress-related diseases .
- Enzyme Modulation : The compound may interact with key enzymes involved in cellular processes. For instance, studies on related benzoic acid derivatives have indicated their potential to modulate the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), both critical for protein degradation and cellular homeostasis .
Comparative Analysis of Related Compounds
A comparative analysis of related compounds highlights the unique features of this compound:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Benzoic Acid | C7H6O2 | Simple structure; widely used as a preservative |
| Benzyl Alcohol | C7H8O | Aromatic alcohol; used in cosmetics and solvents |
| Propynyl Benzoate | C10H10O2 | Similar structure; used in fragrances |
| Benzoic Acid, 2-chloro- | C7H5ClO2 | Chlorinated derivative; different reactivity |
| This compound | C16H12O4 | Unique dual propynyloxy substitutions enhancing biological activity |
Case Studies
- Protein Degradation Pathways : A study evaluated the effects of benzoic acid derivatives on protein degradation systems. It was found that certain derivatives enhanced the activity of cathepsins B and L significantly, suggesting potential applications in modulating protein homeostasis .
- Cytotoxicity Assessments : In vitro studies assessing cytotoxicity against various cell lines (e.g., Hep-G2 and A2058) indicated that some derivatives did not exhibit significant cytotoxic effects while promoting proteasomal and lysosomal activities .
Research Findings
Recent investigations into benzoic acid derivatives have revealed their multifaceted roles in biological systems:
- In Silico Studies : Computational modeling has suggested strong binding affinities between these compounds and key enzymes involved in proteostasis. For example, Glide Scores for binding interactions ranged from −7.6 to −9.18 Kcal/mol for procathepsin B .
- Potential Therapeutic Applications : Given their ability to enhance protein degradation pathways and antioxidant properties, these compounds could be explored as therapeutic agents for age-related diseases or conditions characterized by protein aggregation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
